molecular formula C12H8BrNO B1340032 4-(5-Bromopyridin-2-yl)benzaldehyde CAS No. 910547-57-8

4-(5-Bromopyridin-2-yl)benzaldehyde

Cat. No.: B1340032
CAS No.: 910547-57-8
M. Wt: 262.1 g/mol
InChI Key: HCDXYVUTWWHVKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)benzaldehyde typically involves the bromination of 2-pyridine followed by a formylation reaction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and a formylation step using Vilsmeier-Haack reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromopyridin-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(5-Bromopyridin-2-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of biochemical probes and as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The bromine atom in the pyridine ring is particularly reactive, making it a key site for chemical modifications .

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDXYVUTWWHVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474392
Record name 4-(5-bromopyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910547-57-8
Record name 4-(5-bromopyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The same procedure described for 1 was used by employing 2,5-dibromopyridine (1 equiv.) and 4-formylphenyl boronic acid (1 equiv.). Yield 71%, mp 120-121° C. 1H NMR (DMSO-d6); δ 7.97 (d, J=8.4 Hz, 2H), 8.04 (d, J=8.7 Hz, 1H), 8.16 (dd, J=2.4, 8.7 Hz, 1H), 8.26 (d, J=8.4 Hz, 2H), 8.80 (d, J=2.4 Hz, 1H), 10.08 (s, 1H). MS (ESI) m/e (rel. int.): 262 (M+, 100), 232 (30), 153 (55). Anal. Calc. for C12H8BrNO: C %, 54.99; H %, 3.08. Found C %, 54.75; H %, 3.14.
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Synthesis routes and methods II

Procedure details

Scheme 40, Example 1, illustrates the coupling reaction of 4-formylphenylboronic acid 40.1 with 2,5-dibromopyridine 40.11, using the procedure described above, to afford 4-(5-bromo-2-pyridyl)benzaldehyde 40.12. This compound is then coupled, as described above, with a dialkyl phosphite 40.4, to afford the pyridyl phosphonate 40.13.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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